molecular formula C21H18FN3O2S B3414654 6-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 946359-20-2

6-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B3414654
CAS No.: 946359-20-2
M. Wt: 395.5 g/mol
InChI Key: RCQMIVZADXFPAF-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-b][1,3]thiazole class of heterocycles, characterized by a fused imidazole-thiazole core. Key structural features include:

  • 3-Methyl group at position 3, contributing steric bulk and influencing electronic properties.
  • N-(3-Methoxybenzyl)carboxamide at position 2, providing hydrogen-bonding capabilities and modulating solubility .

The compound is likely synthesized via cyclocondensation of thiadiazole or thiazole precursors followed by amide coupling, analogous to methods in and .

Properties

IUPAC Name

6-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2S/c1-13-19(20(26)23-11-14-4-3-5-17(10-14)27-2)28-21-24-18(12-25(13)21)15-6-8-16(22)9-7-15/h3-10,12H,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQMIVZADXFPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multiple steps, starting with the preparation of the imidazo[2,1-b][1,3]thiazole core. This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions. The introduction of the fluorophenyl and methoxyphenylmethyl groups can be accomplished through nucleophilic substitution reactions, using suitable halogenated intermediates. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

6-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl or methoxyphenylmethyl groups, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Overview

6-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that has garnered significant attention in various fields of scientific research due to its unique structural features and potential biological activities. This article explores its applications in chemistry, biology, medicine, and industry.

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various organic reactions, making it valuable for chemical synthesis and research.

  • Reagent in Organic Reactions : It can be used in nucleophilic and electrophilic substitution reactions, facilitating the development of new chemical entities.
  • Synthesis of Derivatives : Researchers utilize this compound to create derivatives that may exhibit enhanced properties or novel functionalities.

Biology

The biological applications of this compound are particularly noteworthy, with ongoing studies investigating its potential therapeutic effects.

  • Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Research has shown promise in its ability to inhibit cancer cell growth, prompting further investigation into its mechanisms and efficacy as an anticancer agent.

Medicine

In medicinal chemistry, the compound is being explored for its potential as a therapeutic agent.

  • Drug Development : Its unique structural features suggest that it could be modified to enhance bioactivity or reduce side effects in drug formulations.
  • Targeted Therapy : Studies are examining how this compound interacts with specific molecular targets, which could lead to targeted therapies for various diseases.

Industry

The compound also finds applications in industrial processes.

  • Catalyst Development : It can be utilized as a catalyst in chemical reactions, improving efficiency and selectivity in industrial syntheses.
  • Material Science : The unique properties of this compound make it suitable for developing new materials with specific functionalities.

Case Studies

Several case studies highlight the applications of this compound:

  • Case Study 1 : A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of derivatives of this compound against multi-drug resistant bacteria. The research emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize potency.
  • Case Study 2 : Research conducted on its anticancer properties revealed that the compound inhibited cell proliferation in various cancer cell lines. The study provided insights into its mechanism of action, suggesting that it may induce apoptosis through specific signaling pathways.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocyclic Modifications

  • Imidazo[2,1-b][1,3,4]thiadiazole Derivatives ():
    • Replacing the thiazole ring with a 1,3,4-thiadiazole alters electron distribution and tautomerism. For example, 2-(4-fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole exhibits tautomerism between thione and thiol forms, absent in the target compound due to its stable carboxamide group .
    • Biological Relevance : Thiadiazoles often show antimicrobial activity, whereas imidazothiazoles are explored for cytotoxicity (e.g., ) .

Substituent Variations

  • 6-Aryl Substituents: 4-Fluorophenyl (Target Compound): Balances lipophilicity and electronic effects. 4-Methoxyphenyl (): Improves solubility but may reduce metabolic stability .
  • Position 3 Modifications :

    • Methyl Group (Target Compound): Enhances metabolic stability compared to bulkier substituents.
    • Acetohydrazide (): Derivatives like 2-[6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-yl]acetohydrazide enable further functionalization but may reduce bioavailability .
  • Carboxamide Substituents :

    • N-(3-Methoxybenzyl) (Target Compound): The methoxy group increases solubility compared to halogenated analogs (e.g., ’s N-(4-(3-fluoro-4-methylphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide) .
    • N-Aryl/Hydrazinecarbothioamides (): Thioamide derivatives exhibit distinct IR profiles (C=S stretch ~1250 cm⁻¹) and tautomerism, unlike the target’s stable carboxamide .

Physicochemical and Spectral Properties

Property Target Compound 4-Bromophenyl Analog () Thiadiazole Derivative ()
Molecular Weight ~410.4 (estimated) ~372.3 ~401.4
Solubility Moderate (methoxy enhances) Low (bromine reduces) Low (nitro group reduces)
IR Stretches (cm⁻¹) C=O (~1660), NH (~3300) C=O (~1663–1682), NH (~3150–3319) C=S (~1247–1255), NO₂ (~1520)
¹H-NMR Signals Methoxy (δ 3.8), Ar-H (δ 6.5–8) Bromophenyl (δ 7.2–7.8) Nitrophenyl (δ 8.0–8.5)

Biological Activity

6-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound with significant potential in medicinal chemistry, particularly in the development of antitumor agents. Its unique structure combines thiazole and imidazole moieties, which are known for their biological activities. This article explores the biological activity of this compound, focusing on its antitumor properties and other relevant pharmacological effects.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight395.45 g/mol
Molecular FormulaC21H18FN3O2S
LogP4.358
Polar Surface Area41.399 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

These properties indicate a moderate lipophilicity and potential for cellular membrane permeability, which are advantageous for biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor activity of compounds similar to this compound. For instance, derivatives of thiazole and imidazole have been evaluated against various cancer cell lines.

Case Studies

  • In Vitro Studies : A study conducted by the National Cancer Institute assessed the activity of related compounds against 60 cancer cell lines, including leukemia and breast cancer cells. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications to the thiazole structure could enhance antitumor efficacy .
  • Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in tumor proliferation and survival. The presence of electron-withdrawing groups (like fluorine) enhances the interaction with biological targets, potentially increasing the selectivity towards cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiazole-containing compounds has been extensively studied. Key findings include:

  • Electron-Withdrawing Groups : The presence of fluorine on the phenyl ring increases the potency against certain tumor types.
  • Substituent Variability : Variations in substituents on the imidazole ring can lead to significant changes in biological activity, indicating that careful design can optimize therapeutic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
6-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.